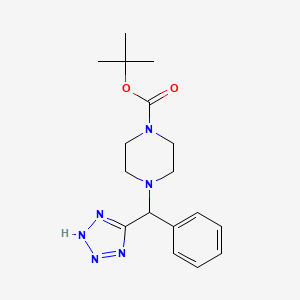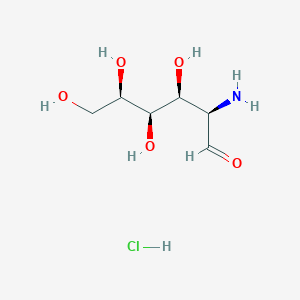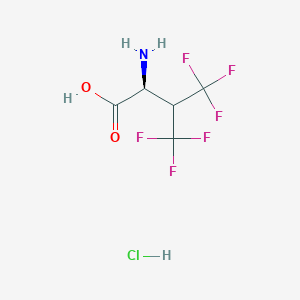
ICG-PEG8-Sulfo-Osu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ICG-PEG8-Sulfo-Osu, also known as indocyanine green polyethylene glycol 8 sulfosuccinimidyl ester, is a derivative of indocyanine green. Indocyanine green is a polymethine dye that has been widely used in medical diagnostics due to its near-infrared fluorescence properties. The addition of polyethylene glycol (PEG) and sulfosuccinimidyl ester groups enhances its solubility and reactivity, making it suitable for various biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ICG-PEG8-Sulfo-Osu involves the conjugation of indocyanine green with polyethylene glycol and sulfosuccinimidyl ester. The process typically includes the following steps:
Activation of Indocyanine Green: Indocyanine green is activated by reacting with a sulfosuccinimidyl ester in the presence of a base such as sodium phosphate buffer (pH 8.6) at room temperature for 30 minutes.
Conjugation with Polyethylene Glycol: The activated indocyanine green is then conjugated with polyethylene glycol (PEG8) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of indocyanine green are activated using sulfosuccinimidyl ester.
Conjugation and Purification: The activated dye is conjugated with polyethylene glycol and purified using industrial-scale chromatography techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
ICG-PEG8-Sulfo-Osu primarily undergoes substitution reactions due to the presence of the sulfosuccinimidyl ester group. This group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Sodium phosphate buffer, primary amines (e.g., lysine residues on proteins).
Conditions: Room temperature, pH 8.6, reaction time of 30 minutes.
Major Products
The major product of the reaction between this compound and primary amines is a conjugate where the indocyanine green is covalently attached to the amine-containing molecule via a stable amide bond .
Wissenschaftliche Forschungsanwendungen
ICG-PEG8-Sulfo-Osu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biomedical Imaging: Due to its near-infrared fluorescence, this compound is used in optical imaging to visualize biological tissues and organs.
Targeted Drug Delivery: The compound can be conjugated to antibodies or other targeting molecules to deliver drugs specifically to diseased tissues.
Cancer Research: It is used in the development of activatable optical imaging probes for cancer detection and monitoring.
Fluorescent Labeling: This compound is employed as a fluorescent label in various biochemical assays and experiments.
Wirkmechanismus
The mechanism of action of ICG-PEG8-Sulfo-Osu involves its ability to fluoresce under near-infrared light. When conjugated to targeting molecules, it can specifically bind to target cells or tissues. Upon binding, the fluorescence is activated, allowing for high-contrast imaging. The polyethylene glycol linker enhances solubility and reduces non-specific binding, while the sulfosuccinimidyl ester facilitates covalent attachment to primary amines .
Vergleich Mit ähnlichen Verbindungen
ICG-PEG8-Sulfo-Osu is unique due to its combination of indocyanine green, polyethylene glycol, and sulfosuccinimidyl ester. Similar compounds include:
ICG-Sulfo-Osu: Lacks the polyethylene glycol linker, resulting in higher non-specific binding.
ICG-PEG4-Sulfo-Osu: Contains a shorter polyethylene glycol linker, which may affect solubility and binding properties.
This compound stands out due to its improved solubility, reduced non-specific binding, and enhanced fluorescence properties, making it highly suitable for in vivo imaging and targeted applications .
Eigenschaften
Molekularformel |
C68H89N4NaO19S2 |
|---|---|
Molekulargewicht |
1353.6 g/mol |
IUPAC-Name |
sodium;1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C68H90N4O19S2.Na/c1-67(2)59(23-9-6-5-7-10-24-60-68(3,4)65-55-22-15-13-20-53(55)27-29-57(65)71(60)33-17-18-50-92(77,78)79)70(56-28-26-52-19-12-14-21-54(52)64(56)67)32-16-8-11-25-61(73)69-31-35-84-37-39-86-41-43-88-45-47-90-49-48-89-46-44-87-42-40-85-38-36-83-34-30-63(75)91-72-62(74)51-58(66(72)76)93(80,81)82;/h5-7,9-10,12-15,19-24,26-29,58H,8,11,16-18,25,30-51H2,1-4H3,(H2-,69,73,77,78,79,80,81,82);/q;+1/p-1 |
InChI-Schlüssel |
MTWJCWOLWXJHMB-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


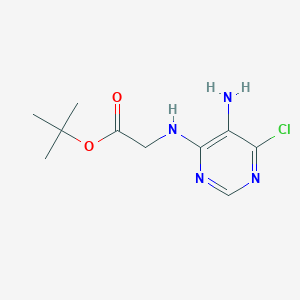

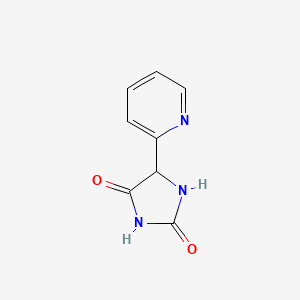

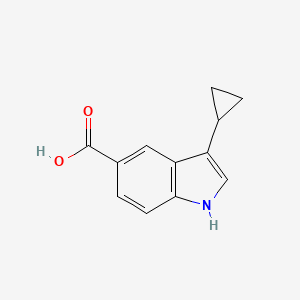
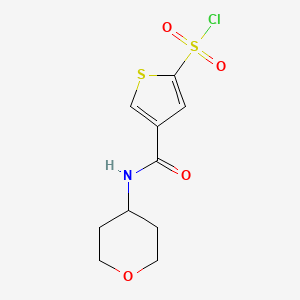
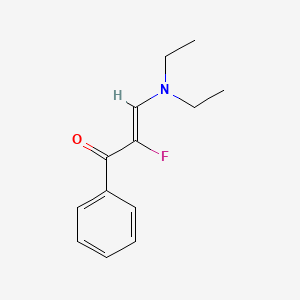


![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
